
Ocaperidone
Übersicht
Beschreibung
Ocaperidon ist eine Antipsychotika-Verbindung vom Typ Benzisoxazol, die ursprünglich von Janssen Pharmaceuticals entwickelt wurde. Es ist bekannt für seine hohe Affinität zu Serotonin- und Dopaminrezeptoren, was es zu einem potenten Neuroleptikum macht. Ocaperidon wurde auf seine potenzielle Verwendung bei der Behandlung von Schizophrenie und schizoaffektiven Störungen untersucht .
Herstellungsmethoden
Die Synthese von Ocaperidon beinhaltet eine konvergente Syntheseroute. Der letzte Schritt erfordert die Anbindung der Seitenkette zwischen 3-(2-Bromethyl)-2,9-dimethyl-4H-pyrido[1,2-a]pyrimidin-4-on und 6-Fluor-3-(4-Piperidinyl)-1,2-Benzoxazol . Die Reaktionsbedingungen umfassen typischerweise die Verwendung organischer Lösungsmittel und kontrollierter Temperaturen, um die richtige Bildung des gewünschten Produkts sicherzustellen. Industrielle Produktionsmethoden würden wahrscheinlich eine Skalierung dieser Syntheseroute mit Optimierungen für Ausbeute und Reinheit beinhalten.
Vorbereitungsmethoden
The synthesis of ocaperidone involves a convergent synthetic route. The final step requires the attachment of the sidechain between 3-(2-bromoethyl)-2,9-dimethyl-4H-pyrido[1,2-a]pyrimidin-4-one and 6-fluoro-3-(4-piperidinyl)-1,2-benzoxazole . The reaction conditions typically involve the use of organic solvents and controlled temperatures to ensure the proper formation of the desired product. Industrial production methods would likely involve scaling up this synthetic route with optimizations for yield and purity.
Analyse Chemischer Reaktionen
Ocaperidon unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: Diese Reaktion kann am Piperidinring auftreten und zur Bildung von N-Oxid-Derivaten führen.
Reduktion: Reduktionsreaktionen können den Benzoxazolring angreifen und möglicherweise zur Bildung reduzierter Derivate führen.
Häufig verwendete Reagenzien in diesen Reaktionen umfassen Oxidationsmittel wie Wasserstoffperoxid, Reduktionsmittel wie Lithiumaluminiumhydrid und Nucleophile für Substitutionsreaktionen. Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und den verwendeten Reagenzien ab .
Wissenschaftliche Forschungsanwendungen
Pharmacological Profile
Ocaperidone functions as a dopamine-D2 antagonist and a serotonin 5-HT2 antagonist . In preclinical studies, it demonstrated significant potency in inhibiting dopamine agonist-induced behavioral effects at low doses, making it comparable to established antipsychotics like haloperidol and risperidone. Specifically, this compound was found to be 2 to 8 times more potent than risperidone in certain behavioral assays . This dual action on dopamine and serotonin receptors is thought to contribute to its therapeutic effects while potentially mitigating some side effects typically associated with dopamine antagonists.
Clinical Trial Outcomes
This compound has undergone several clinical trials aimed at evaluating its efficacy and safety in patients with schizophrenia:
- N3D/FOROCA-05 Study : This multi-center, double-blind placebo-controlled trial involved patients with a PANSS total score greater than 60. The study found that a dose of 0.6 mg this compound achieved a D2 receptor target engagement of 69% , indicating substantial receptor occupancy .
- OCA-BEL4 Trial : A four-week double-blind study compared this compound (average dose of 2.1 mg) with haloperidol (average dose of 8.4 mg). Results indicated that this compound effectively controlled schizophrenia symptoms but also raised concerns regarding extrapyramidal side effects .
- N3D-OCA6 Study : In this 12-week trial comparing this compound (0.40 mg) to olanzapine (15 mg), the findings suggested that while this compound was effective, it had a higher incidence of extrapyramidal symptoms than anticipated based on preclinical models .
Side Effects and Challenges
Despite its efficacy, this compound's development faced significant hurdles due to the occurrence of extrapyramidal symptoms, which led to the discontinuation of its clinical development in 2010 after Phase II trials . The balance between therapeutic benefits and side effects remains a critical area of investigation.
Drug Repositioning Potential
Recent advancements in computational drug repositioning have opened avenues for exploring new therapeutic uses for existing compounds like this compound. By leveraging computational techniques that analyze drug-binding sites and biological targets, researchers aim to identify alternative applications for this compound beyond its original indication as an antipsychotic . Such strategies could potentially expedite the discovery process for treatments targeting rare diseases or conditions where current therapies are inadequate.
Summary Table of Clinical Trials
Trial Name | Duration | Dose of this compound | Comparator | Key Findings |
---|---|---|---|---|
N3D/FOROCA-05 | 6 weeks | 0.6 mg | Placebo | D2 receptor engagement of 69% |
OCA-BEL4 | 4 weeks | 2.1 mg | Haloperidol | Effective symptom control; higher EPS risk |
N3D-OCA6 | 12 weeks | 0.40 mg | Olanzapine | Effective but higher EPS than predicted |
Wirkmechanismus
Ocaperidone primarily exerts its effects by antagonizing serotonin (5-HT2) and dopamine (D2) receptors. This dual antagonism helps in reducing the positive symptoms of schizophrenia, such as hallucinations and delusions. The blockade of D2 receptors in the mesolimbic pathway is particularly important for its antipsychotic effects. Additionally, this compound’s interaction with adrenergic and histamine receptors contributes to its overall pharmacological profile .
Vergleich Mit ähnlichen Verbindungen
Ocaperidon ähnelt anderen Antipsychotika wie Risperidon und Haloperidol. Es zeichnet sich durch seine höhere Potenz und Wirksamkeit in Tierstudien aus. Im Vergleich zu Risperidon zeigte Ocaperidon einen ausgeglicheneren Antagonismus von Serotonin- und Dopaminrezeptoren, was zu seinen einzigartigen pharmakologischen Wirkungen beitragen könnte . Andere ähnliche Verbindungen sind Benperidol, Trifluperidol und Pirenperon .
Biologische Aktivität
Ocaperidone, a novel antipsychotic agent, is recognized for its unique pharmacological profile, primarily as a potent antagonist of dopamine D2 receptors and serotonin 5-HT2 receptors. This compound has been studied extensively for its potential therapeutic effects, particularly in the treatment of schizophrenia and other psychiatric disorders. The following sections detail the biological activity of this compound, including its receptor interactions, clinical efficacy, and safety profile based on diverse research findings.
Receptor Interactions
This compound exhibits a strong affinity for both D2 and 5-HT2 receptors, which are crucial in the modulation of neurotransmitter systems associated with mood and behavior. The compound's pharmacological properties can be summarized as follows:
Receptor | Activity | Affinity (Ki) |
---|---|---|
D2 | Antagonist | Low nanomolar range |
5-HT2 | Antagonist | Low nanomolar range |
α1-Adrenoceptor | Antagonist | Moderate affinity |
H1 | Antagonist | Moderate affinity |
This compound's dual action on D2 and 5-HT2 receptors suggests a potential for reducing both positive and negative symptoms of schizophrenia while minimizing extrapyramidal side effects (EPS) commonly associated with traditional antipsychotics like haloperidol .
Clinical Efficacy
Clinical studies have demonstrated the efficacy of this compound in treating schizophrenia. In a comparative study with haloperidol, this compound showed equipotent effects in managing disinhibition and normalization of activity in animal models. For instance:
- Disinhibition : this compound was found to have a dose range of 0.0062-0.011 mg/kg, comparable to haloperidol.
- Normalization : The effective dose was similar between this compound (0.074 mg/kg) and haloperidol (0.080 mg/kg).
- Suppression : this compound required a higher dose (0.71 mg/kg) compared to haloperidol (0.16 mg/kg) for complete suppression of activity .
These findings indicate that while this compound is effective, it may require higher doses for certain effects compared to haloperidol.
Case Studies and Research Findings
Several case studies have explored the impact of this compound in clinical settings:
- Case Study on Pediatric Patients : A study involving children aged 8-17 years with developmental disorders indicated that this compound effectively improved symptoms without significant side effects. Out of 20 patients treated, 13 showed marked improvement over an extended follow-up period .
- Long-term Efficacy : In another study focusing on long-term treatment outcomes, patients treated with this compound demonstrated sustained improvements in symptom management over periods extending up to 15 months .
Safety Profile
The safety profile of this compound is critical for its clinical application. Compared to traditional antipsychotics, this compound appears to have a lower incidence of EPS:
Eigenschaften
IUPAC Name |
3-[2-[4-(6-fluoro-1,2-benzoxazol-3-yl)piperidin-1-yl]ethyl]-2,9-dimethylpyrido[1,2-a]pyrimidin-4-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25FN4O2/c1-15-4-3-10-29-23(15)26-16(2)19(24(29)30)9-13-28-11-7-17(8-12-28)22-20-6-5-18(25)14-21(20)31-27-22/h3-6,10,14,17H,7-9,11-13H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZQNEJILGNNOEP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CN2C1=NC(=C(C2=O)CCN3CCC(CC3)C4=NOC5=C4C=CC(=C5)F)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25FN4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10156042 | |
Record name | Ocaperidone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10156042 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
420.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Mechanism of Action |
Ocaperidone is a benzisoxazol piperidine antipsychotic primarily binds and with high affinity to 5-HT2 (serotonin) receptors, alpha1 and alpha 2 adrenergic receptors, dopamine D2 receptors and histamine H1 receptors. Ocaperidone is an antagonist primarily at the 5HT and D2 receptors. A proposed mechanism of action is the central D2 receptor blockade which is common to all neuroleptics that are used to treat positive symptoms of schizophrenia. | |
Record name | Ocaperidone | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB06229 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
129029-23-8 | |
Record name | Ocaperidone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=129029-23-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ocaperidone [USAN:INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0129029238 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Ocaperidone | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB06229 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Ocaperidone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10156042 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | OCAPERIDONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/26HUS7139V | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.